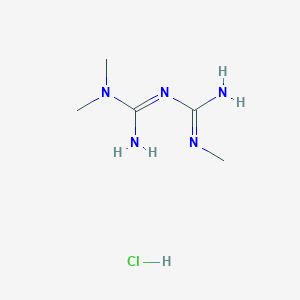
1-(N',N'-dimethylcarbamimidamido)-N-methylmethanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N,N'-Dimethylcarbamimidamido)-N-methylmethanimidamide hydrochloride, commonly referred to as DMCM, is an organic compound that has been used in a variety of scientific and research applications. DMCM is a derivative of carbamimidamido, a family of compounds that are widely used in biochemistry, medicine, and other scientific fields.
Applications De Recherche Scientifique
DMCM has been used in a variety of scientific and research applications, including as a catalyst in organic synthesis, as a reagent for the preparation of chiral compounds, and as a ligand for metal-catalyzed reactions. DMCM has also been used in the synthesis of novel compounds, such as those used in drug discovery. Additionally, DMCM has been used in the study of biochemical and physiological processes, such as enzyme kinetics and protein folding.
Mécanisme D'action
Target of Action
The primary target of N1,N1-dimethyl-N5-methylbiguanide hydrochloride, also known as 1-(N’,N’-dimethylcarbamimidamido)-N-methylmethanimidamide hydrochloride, is GSK-3β . GSK-3β is a protein kinase involved in energy metabolism, neuronal cell development, and body pattern formation .
Mode of Action
The compound interacts with its target, GSK-3β, through a process known as molecular docking . This interaction results in the formation of hydrogen bonds with the residue ARG-220 , which can lead to changes in the protein’s function .
Biochemical Pathways
It is known that gsk-3β, the target of this compound, plays a crucial role in various biological processes, including cell structure, gene expression, cell proliferation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of N1,N1-dimethyl-N5-methylbiguanide hydrochloride have been studied
Result of Action
It is reported to increase plasma active glucagon-like peptide-1 (glp-1) levels in humans . GLP-1 is an incretin hormone that stimulates insulin secretion and inhibits glucagon secretion, thereby regulating blood glucose levels .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DMCM in laboratory experiments is its low cost and ease of synthesis. Additionally, DMCM has a wide range of applications and can be used in a variety of reactions. However, DMCM is not as stable as some other compounds and can degrade over time. Additionally, DMCM is not suitable for use in reactions involving temperatures higher than 100 °C.
Orientations Futures
1. Further research into the mechanism of action of DMCM in organic synthesis and other reactions.
2. Exploration of the potential therapeutic applications of DMCM in the treatment of cancer and other diseases.
3. Investigation of the antimicrobial activity of DMCM and its potential use in the treatment of bacterial and fungal infections.
4. Development of more efficient and cost-effective methods for the synthesis of DMCM.
5. Investigation of the potential uses of DMCM in the study of biochemical and physiological processes.
6. Exploration of new and innovative uses for DMCM in scientific and research applications.
7. Development of new and improved methods for the purification and storage of DMCM.
8. Further research into the stability and degradation of DMCM over time.
Méthodes De Synthèse
DMCM can be synthesized in a variety of ways, but the most commonly used method is by the reaction of N-methylmethanimidamide with 1,2-dimethylcarbamimidamido. This reaction is typically carried out in an aqueous solution at a temperature of 80 °C. The reaction produces a white crystalline product, which is then purified by recrystallization.
Propriétés
IUPAC Name |
1,1-dimethyl-2-(N'-methylcarbamimidoyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N5.ClH/c1-8-4(6)9-5(7)10(2)3;/h1-3H3,(H4,6,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRUBOLMJMFVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N=C(N)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)/N=C(\N)/N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

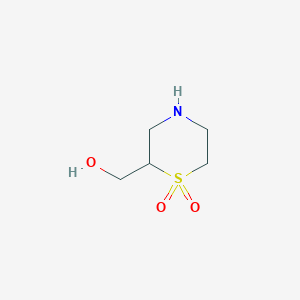
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)

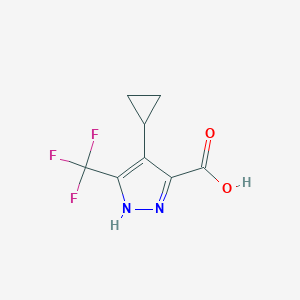
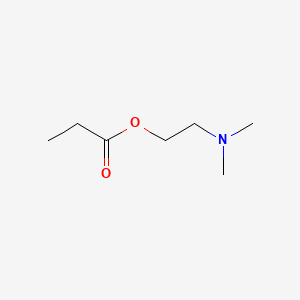
![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)

![tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate](/img/structure/B6598690.png)
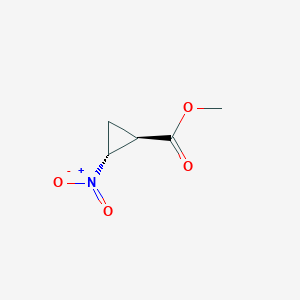
![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)
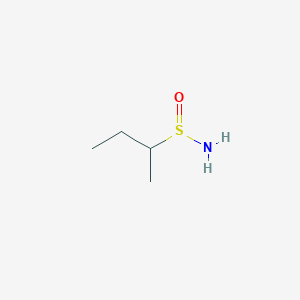

![1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6598760.png)